
Sbmet
Descripción general
Descripción
Sbmet, also known as Sb-meso-tetraphenylporphyrin, is a metalloporphyrin compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it useful in a variety of different fields. In
Aplicaciones Científicas De Investigación
Sbmet has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of Sbmet as a catalyst in organic synthesis reactions. This compound has been shown to be an effective catalyst for a variety of different reactions, including oxidation, reduction, and cycloaddition reactions.
In addition to its use as a catalyst, Sbmet has also been studied for its potential applications in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of photosensitizing agents to selectively target and destroy cancer cells. Sbmet has been shown to be an effective photosensitizer in PDT, making it a promising candidate for further research in this area.
Mecanismo De Acción
The mechanism of action of Sbmet is complex and depends on the specific application. In organic synthesis reactions, Sbmet acts as a Lewis acid catalyst, promoting the formation of new chemical bonds. In PDT, Sbmet absorbs light energy and transfers it to nearby molecules, leading to the production of reactive oxygen species that can damage cancer cells.
Efectos Bioquímicos Y Fisiológicos
Sbmet has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In organic synthesis reactions, Sbmet can promote the formation of new chemical bonds, leading to the production of new compounds. In PDT, Sbmet can selectively target and destroy cancer cells, leading to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sbmet in lab experiments is its versatility. This compound can be used as a catalyst in a variety of different organic synthesis reactions, making it a valuable tool for synthetic chemists. In addition, Sbmet has shown promise as a photosensitizer in PDT, making it a potential candidate for cancer treatment.
However, there are also some limitations associated with the use of Sbmet in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for research. In addition, the mechanism of action of Sbmet can be complex and difficult to study, which can make it challenging to fully understand its potential applications.
Direcciones Futuras
There are many potential future directions for research involving Sbmet. One promising area of research involves the use of Sbmet as a catalyst in new types of organic synthesis reactions. In addition, further research is needed to fully understand the mechanism of action of Sbmet in PDT, which could lead to the development of more effective cancer treatments.
Overall, Sbmet is a promising compound with a wide range of potential applications in scientific research. By continuing to study and explore the properties of this compound, researchers can gain a better understanding of its potential uses and limitations, and ultimately develop new and innovative applications for this valuable tool.
Propiedades
IUPAC Name |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-17(25)21(12)26-3)18-10-16(24)20-15(23)8-14(22)9-19(20)27-18/h4,6-9,18,22-23,25H,5,10H2,1-3H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGBXGAZUCKDDV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150708 | |
| Record name | Sigmoidin B 3'-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sbmet | |
CAS RN |
114340-00-0 | |
| Record name | Sigmoidin B 3'-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114340000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sigmoidin B 3'-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
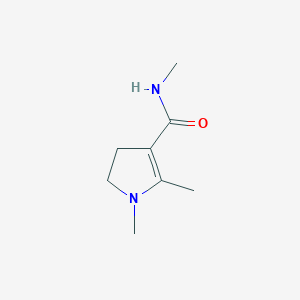
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
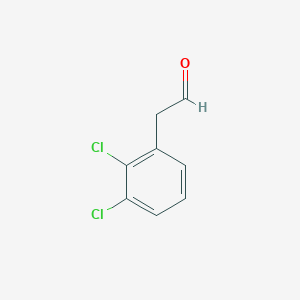
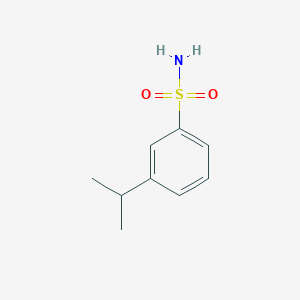
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
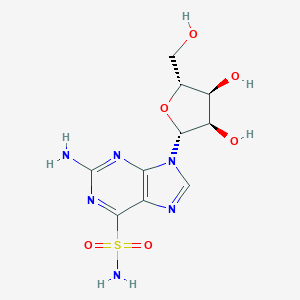
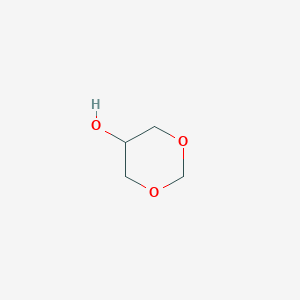
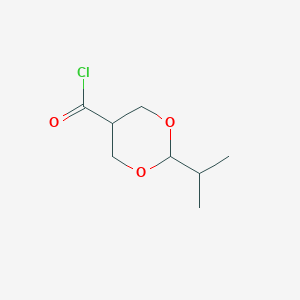
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
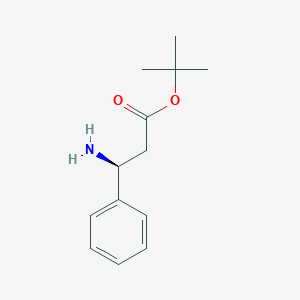
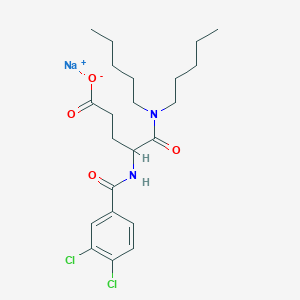
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)